4-hydroxyquinoline-3,6-dicarboxylic acid molecular weight and formula
4-hydroxyquinoline-3,6-dicarboxylic acid molecular weight and formula
This technical guide details the structural, synthetic, and functional characteristics of 4-hydroxyquinoline-3,6-dicarboxylic acid , a critical scaffold in medicinal chemistry known for its utility in hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition.
Core Identity & Physicochemical Profile
This compound represents a "privileged scaffold" in drug discovery, specifically within the class of nitrogen heterocycles used to modulate oxygen sensing pathways.
| Parameter | Specification |
| Chemical Name | 4-Hydroxyquinoline-3,6-dicarboxylic acid |
| CAS Number | 1018060-59-7 |
| Molecular Formula | |
| Molecular Weight | 233.18 g/mol |
| Appearance | Off-white to tan solid |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF, and aqueous base (NaOH, |
| Melting Point | >300°C (Decomposition) |
| pKa (Predicted) |
Synthetic Methodology
The most robust synthesis route utilizes the Gould-Jacobs reaction , a self-validating protocol that constructs the quinoline core from aniline precursors. This method is preferred for its scalability and regioselectivity.
Reaction Scheme
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Condensation: 4-Aminoisophthalic acid reacts with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate.
-
Cyclization: Thermal cyclization in a high-boiling solvent (Dowtherm A or Diphenyl ether) closes the ring to form the quinoline ester.
-
Hydrolysis: Saponification of the ester groups yields the final dicarboxylic acid.
Step-by-Step Protocol
Step 1: Enamine Formation
-
Charge a round-bottom flask with 4-aminoisophthalic acid (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).
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Add ethanol (5 mL/g) and heat to reflux for 2–4 hours.
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Monitor via TLC (Hexane:EtOAc 1:1). The starting amine spot will disappear, replaced by a less polar enamine spot.
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Cool to RT. The intermediate often precipitates; if not, concentrate in vacuo.
Step 2: Thermal Cyclization (Critical Step)
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Heat diphenyl ether (10 mL/g) to 250°C in a flask equipped with a Dean-Stark trap (to remove ethanol generated).
-
Slowly add the enamine intermediate to the hot solvent. Caution: Rapid ethanol evolution will occur.
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Maintain temperature at 240–250°C for 45–60 minutes.
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Cool the mixture to ~80°C and dilute with an equal volume of hexane or ethanol to precipitate the crude quinoline ester.
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Filter and wash the solid with hexane to remove residual diphenyl ether.
Step 3: Hydrolysis
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Suspend the ester in 2M NaOH (5 equiv).
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Reflux for 4 hours until the solution becomes clear (indicating ester cleavage).
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Cool to RT and carefully acidify to pH 2–3 with 6M HCl.
-
Collect the precipitated 4-hydroxyquinoline-3,6-dicarboxylic acid by filtration.[2]
-
Recrystallize from DMF/Water or glacial acetic acid for high purity (>98%).
Structural Characterization
Confirming the identity of the 3,6-isomer is critical to distinguish it from the common 3-carboxylic acid derivatives.
Predicted
- 12.5–13.0 ppm (br s, 2H): Carboxylic acid protons (-COOH).
- 8.7–8.9 ppm (s, 1H): H-2 proton. This sharp singlet is diagnostic of the 3-substituted quinoline core.
- 8.6 ppm (d, J = 2.0 Hz, 1H): H-5 proton (meta coupling to H-7).
- 8.2 ppm (dd, J = 8.8, 2.0 Hz, 1H): H-7 proton.
- 7.7 ppm (d, J = 8.8 Hz, 1H): H-8 proton.
Mass Spectrometry (ESI-):
-
[M-H]⁻: 232.1 m/z (Base peak).
-
Fragmentation: Loss of
(44 Da) typically observed at higher collision energies.
Biological Application: HIF Prolyl Hydroxylase Inhibition
This molecule functions as a competitive inhibitor of HIF Prolyl Hydroxylase Domain (PHD) enzymes.
Mechanism of Action
PHD enzymes require 2-oxoglutarate (2-OG) and Iron(II) as cofactors to hydroxylate HIF-1
-
Bidentate Chelation: The 4-hydroxy and 3-carboxylate groups form a bidentate chelate with the active site
. -
2-OG Mimicry: The dicarboxylic acid motif mimics the 2-oxoglutarate substrate, blocking the catalytic pocket.
-
Result: Stabilization of HIF-1
, leading to the upregulation of erythropoietin (EPO) and VEGF.
Pathway Diagram
Caption: Mechanism of HIF stabilization via PHD inhibition by 4-hydroxyquinoline-3,6-dicarboxylic acid.
References
-
PubChem. 4-Hydroxyquinoline-3,6-dicarboxylic acid (Compound Summary). National Library of Medicine. [Link]
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Nangia, A. et al. Synthesis of 4-Hydroxyquinoline-3-carboxylic acids via the Gould-Jacobs Reaction.Journal of Chemical Research, 2004. [Link]
-
Schofield, C.J. et al. The role of 2-oxoglutarate oxygenases in hypoxia sensing.Biochemical Society Transactions, 2019. [Link]
-
Ivan, M. et al.HIF
targeted for VHL-mediated destruction by proline hydroxylation: Implications for drug discovery.Science, 2001. [Link]
